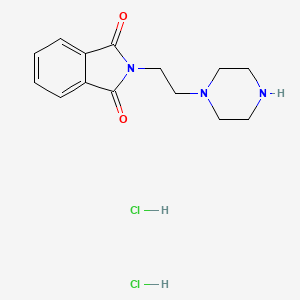

2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride” is a derivative of isoindole, which is a polycyclic compound with a structure similar to indole but with a carbon atom in place of the nitrogen atom at the 1-position .

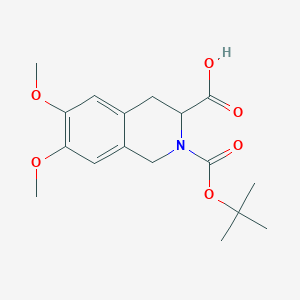

Molecular Structure Analysis

The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains an isoindole moiety, which is a fused ring system containing a five-membered ring attached to a six-membered ring .Chemical Reactions Analysis

Piperazine derivatives are known to undergo a variety of chemical reactions, including acylation, sulfonylation, and Claisen-Schmidt condensation . The specific reactions that this compound would undergo would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives generally have good solubility in water due to the presence of the polar piperazine ring .Wissenschaftliche Forschungsanwendungen

Halocyclization Studies

- Cyclization of Piperazine Derivatives : Yu. L. Zborovskii and colleagues (2011) studied the cyclization of similar piperazine derivatives, revealing the potential for synthesizing novel compounds through halocyclization processes (Yu. L. Zborovskii et al., 2011).

Luminescent Properties and Photo-induced Electron Transfer

- Luminescent Piperazine Substituted Naphthalimides : Jiaan Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, exploring their fluorescence and photo-induced electron transfer properties, indicating potential applications in photochemical and photophysical studies (Jiaan Gan et al., 2003).

Synthesis and Antimicrobial Activity

- Antimicrobial Activity of Piperazine Isoindole Derivatives : V. K. Salvi and colleagues (2007) investigated the synthesis and antimicrobial activity of isoindole derivatives, showcasing their potential as antimicrobial agents (V. K. Salvi et al., 2007).

One-pot Synthesis of Piperazine Derivatives

- Synthesis of Piperazine-2,5-diones : Sungmin Cho et al. (2004) reported a convenient method for synthesizing piperazine-2,5-diones, which are present in various drugs and natural products, suggesting broad pharmaceutical applications (Sungmin Cho et al., 2004).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

- AChE inhibition is crucial because it leads to increased ACh levels, which play a vital role in learning, memory, and cognitive function .

- Mixed-Type Inhibition : It acts as a mixed-type inhibitor, combining both competitive and non-competitive inhibition. This means it competes with ACh for the active site and also modifies the enzyme’s conformation, affecting its function .

- Downstream Effects : Improved cholinergic signaling impacts various brain regions involved in memory consolidation and attention .

- Impact on Bioavailability : Factors like solubility, metabolism, and protein binding affect bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

2-(2-piperazin-1-ylethyl)isoindole-1,3-dione;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2.2ClH/c18-13-11-3-1-2-4-12(11)14(19)17(13)10-9-16-7-5-15-6-8-16;;/h1-4,15H,5-10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISBVHXAZYPOHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2C(=O)C3=CC=CC=C3C2=O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid](/img/structure/B1318216.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)